3-(4-Methylphenyl)propane-1,2-diamine
Description
3-(4-Methylphenyl)propane-1,2-diamine is a diamine derivative featuring a propane backbone with amine groups at the 1 and 2 positions and a 4-methylphenyl substituent at the 3-position. Its molecular formula is C10H16N2, with a molecular weight of 164.25 g/mol. The compound’s structure enables diverse applications, including use as a building block in pharmaceuticals and coordination chemistry due to its chelating properties. Notably, derivatives of this compound, such as (2S)-N1-[5-(3-methyl-1H-indazol-5-yl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)propane-1,2-diamine, have been explored in drug design, leveraging its stereochemistry (2S configuration) and aromatic interactions .
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-(4-methylphenyl)propane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-8-2-4-9(5-3-8)6-10(12)7-11/h2-5,10H,6-7,11-12H2,1H3 |
InChI Key |
JVZRSGPFDCTLSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)propane-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with propane-1,2-diamine under basic conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of 3-(4-Methylphenyl)propane-1,2-diamine may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of more saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-(4-Methylphenyl)propane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)propane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Structural Isomerism: 1,2-Diamine vs. 1,3-Diamine Derivatives
The positioning of amine groups significantly impacts molecular interactions:
- Propane-1,2-diamine derivatives (e.g., 3-(4-Methylphenyl)propane-1,2-diamine) favor intramolecular hydrogen bonding, enhancing stability in coordination complexes .
- Propane-1,3-diamine derivatives (e.g., Ro 47-0543, a 1,3-diamine linked to 7-chloroquinoline) exhibit greater conformational flexibility, which may improve binding to biological targets like parasitic enzymes .
Table 1: Key Differences Between 1,2- and 1,3-Diamine Derivatives
Substituent Effects on Aryl Groups
The electronic and steric nature of aryl substituents modulates reactivity and bioactivity:
- 4-Methylphenyl Group : Electron-donating methyl enhances lipophilicity, improving membrane permeability in drug candidates .
- 4-Ethoxyphenyl Group: Found in Sofosbuvir intermediates (e.g., (2S)-1-N-(2-aminoethyl)-3-(4-ethoxyphenyl)propane-1,2-diamine), the ethoxy group increases steric bulk and metabolic stability compared to methyl .
- 4-Nitrophenyl Group : Electron-withdrawing nitro groups (e.g., 2-methyl-N1-(4-nitrophenyl)propane-1,2-diamine) may enhance reactivity in nucleophilic substitutions but reduce bioavailability due to polarity .
Table 2: Impact of Aryl Substituents
Stereochemical Considerations
Enantiomeric forms of 3-(4-Methylphenyl)propane-1,2-diamine derivatives exhibit distinct biological activities:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
